molecular formula C16H16N6O3 B2431426 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one CAS No. 1325701-83-4

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one

Cat. No.: B2431426
CAS No.: 1325701-83-4
M. Wt: 340.343
InChI Key: MGXLQASBXXFVJP-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C16H16N6O3 and its molecular weight is 340.343. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-9-12(10(2)24-20-9)6-13(23)22-7-11(8-22)16-19-15(21-25-16)14-17-4-3-5-18-14/h3-5,11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXLQASBXXFVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N5O3C_{16}H_{19}N_5O_3, with a molecular weight of approximately 341.36 g/mol. It contains multiple functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research has indicated that derivatives of oxazole and pyrimidine structures exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various kinases involved in cancer progression, such as VEGFR-2 and Aurora A kinase . In vitro studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting angiogenesis .

Immunomodulatory Effects

Studies on isoxazole derivatives have highlighted their role in modulating immune responses. For example, certain derivatives have been reported to enhance the proliferation of CD4+ and CD8+ T cells in murine models . This immunomodulatory activity suggests potential applications in treating autoimmune diseases or enhancing vaccine responses.

Antiviral Properties

Compounds related to the oxazole family have also demonstrated antiviral activities. They are believed to interfere with viral replication processes or modulate host immune responses against viral infections .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various oxazolo[5,4-d]pyrimidine derivatives against human cancer cell lines including A549 (lung adenocarcinoma) and MCF7 (breast adenocarcinoma). The results indicated that certain derivatives exhibited CC50 values significantly lower than those of standard chemotherapeutics like cisplatin, suggesting a promising therapeutic index for further development .

CompoundCell LineCC50 (µM)Selectivity Index
3gHT2958.443
CisplatinHT2947.17<1

Case Study 2: Immunomodulation

In a murine model, a derivative similar to the target compound was shown to significantly increase antibody production and enhance cellular immune responses. This study demonstrated the potential for these compounds to be utilized as adjuvants in vaccines or treatments for immunodeficiency disorders .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit critical kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Induction of Apoptosis : Activation of caspases and other apoptotic pathways leads to programmed cell death in cancer cells.
  • Modulation of Immune Responses : Enhancement of T-cell activation and proliferation contributes to improved immune surveillance against tumors and pathogens.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

The synthesis involves multi-step reactions, including cyclization of oxadiazole and oxazole moieties, followed by azetidine functionalization. Key steps include:

  • Oxadiazole formation : Reacting pyrimidine-2-carboxylic acid with hydroxylamine under reflux in ethanol to form the 1,2,4-oxadiazole ring .
  • Azetidine coupling : Using carbodiimide-mediated coupling (e.g., EDCI/HOBt) to attach the oxadiazole-azetidine intermediate to the oxazole-ethyl ketone backbone .
  • Optimization : Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis at 120°C in DMF reduces reaction time by 40% compared to traditional reflux .

Q. What spectroscopic and crystallographic methods are most reliable for structural characterization?

  • X-ray crystallography : Use SHELXL for refinement of crystal structures. The oxadiazole and oxazole rings exhibit planar geometry, with bond angles deviating <2° from ideal values, confirming minimal strain .
  • NMR analysis : 1H^1H NMR shows distinct singlet peaks for oxazole-CH3_3 (δ 2.25 ppm) and azetidine-CH2_2 (δ 3.8–4.1 ppm). 13C^{13}C NMR confirms carbonyl resonance at δ 170–175 ppm .

Q. How can researchers validate the purity of this compound, especially when scaling up synthesis?

  • HPLC-MS : Use a C18 column with acetonitrile/water (70:30) and 0.1% formic acid. Retention time: ~8.2 min; m/z [M+H]+^+ = 396.2 .
  • Elemental analysis : Acceptable error margins ≤0.3% for C, H, N. Discrepancies >0.5% indicate unreacted intermediates or solvent residues .

Advanced Research Questions

Q. How does the compound’s oxadiazole-azetidine scaffold influence its bioactivity, and what structural analogs are worth exploring?

  • Structure-Activity Relationship (SAR) : The pyrimidine-oxadiazole moiety enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase targets). Replacing the azetidine with pyrrolidine reduces conformational rigidity, decreasing binding affinity by ~30% .
  • Analog design : Synthesize derivatives with fluorinated pyrimidines or bulkier oxazole substituents (e.g., 3,5-dichloro) to modulate lipophilicity (clogP) and target selectivity .

Q. What computational strategies can predict binding modes and metabolic stability of this compound?

  • Molecular docking : Use AutoDock Vina with homology models of target proteins (e.g., PARP-1). The oxadiazole ring forms hydrogen bonds with Asp766 and Tyr907, critical for inhibitory activity .
  • ADMET prediction : SwissADME predicts moderate hepatic clearance (t1/2_{1/2} = 4.2 h) and high blood-brain barrier permeability (logBB = 0.8), suggesting CNS activity potential .

Q. How can researchers resolve contradictions in crystallographic vs. solution-phase conformational data?

  • Dynamic NMR : Variable-temperature 1H^1H NMR (25–60°C) reveals azetidine ring puckering in solution, contrasting with the planar crystal structure. Use Karplus equations to correlate J-coupling constants with dihedral angles .
  • MD simulations : GROMACS simulations (10 ns) show azetidine flexibility in aqueous environments, explaining discrepancies between solid-state and solution data .

Q. What strategies mitigate side reactions during oxadiazole cyclization?

  • Competing pathways : Hydroxylamine excess (>1.5 eq.) favors imidamide intermediates, leading to byproducts. Optimize stoichiometry (1:1.2 ratio) and monitor via TLC (Rf_f = 0.5 in ethyl acetate/hexane) .
  • Catalyst selection : ZnCl2_2 (5 mol%) accelerates cyclization but may chelate azetidine nitrogen. Switch to Sc(OTf)3_3 for milder conditions .

Methodological Notes

  • Data contradiction : Conflicting HPLC and NMR purity data often arise from residual DMF. Use exhaustive ether washing or activated charcoal filtration .
  • Crystallization : Recrystallize from ethanol/water (1:3) at −20°C to obtain monoclinic crystals (space group P21_1/c) suitable for SHELXL refinement .

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